molecular formula C16H12BrF3N4O2S B3036427 4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 343372-59-8

4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide

Cat. No.: B3036427
CAS No.: 343372-59-8
M. Wt: 461.3 g/mol
InChI Key: IMVXKVRPCDAHSN-UHFFFAOYSA-N
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Description

4-bromo-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a bromine atom, a trifluoromethyl group, and a quinoxaline ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

4-bromo-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide include:

  • 4-bromobenzotrifluoride
  • N-methyl-4-bromo-3-methoxybenzamide

Uniqueness

What sets 4-bromo-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N4O2S/c1-24(23-27(25,26)11-8-6-10(17)7-9-11)15-14(16(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVXKVRPCDAHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
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4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
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4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
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4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
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4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide

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